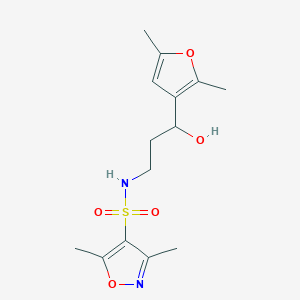
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine, also known as 2R,3S,4S,5R-tetrafluoro-2-methylpentane-1-amine, is a fluorinated amine that has gained attention in recent years due to its potential applications in various fields of science. This compound is a chiral molecule, meaning that it has two possible enantiomers, which are mirror images of each other. It has been synthesized using different methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.
Mechanism Of Action
The mechanism of action of (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine is not fully understood. However, it has been suggested that its fluorine atoms may play a role in its reactivity and selectivity. In addition, its chiral nature may contribute to its ability to act as a chiral auxiliary or ligand in asymmetric synthesis and catalysis.
Biochemical And Physiological Effects
There is limited information available regarding the biochemical and physiological effects of (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine. However, studies have shown that fluorinated compounds, in general, have unique properties that make them of interest in medicinal chemistry. For example, fluorine can increase the lipophilicity of a compound, which can improve its bioavailability and pharmacokinetic properties. In addition, fluorine can alter the electronic properties of a compound, which can affect its interactions with biological targets.
Advantages And Limitations For Lab Experiments
One advantage of using (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine in lab experiments is its chiral nature, which makes it a useful tool in asymmetric synthesis and catalysis. In addition, its fluorine atoms may confer unique properties that make it of interest in various fields of science. However, one limitation is the limited information available regarding its biochemical and physiological effects.
Future Directions
There are many future directions for research involving (2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine. One direction is to study its mechanism of action in more detail, which may provide insight into its reactivity and selectivity. Another direction is to explore its potential applications in medicinal chemistry, including its ability to act as a chiral auxiliary or ligand in asymmetric synthesis and catalysis. In addition, further research could be conducted to investigate the effects of fluorinated compounds on biological targets, which may lead to the development of new drugs with unique properties.
Synthesis Methods
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine can be synthesized using different methods, including the reaction of 2,2,3,3-tetrafluoropropene with methylamine, followed by reduction using lithium aluminum hydride. Another method involves the reaction of 2,3,3,3-tetrafluoropropene with methylamine, followed by reduction using sodium borohydride. Both methods have been reported to yield high enantiomeric excess and high yields of the desired product.
Scientific Research Applications
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine has potential applications in various fields of science. In organic chemistry, it has been used as a chiral auxiliary in asymmetric synthesis. It has also been used as a ligand in asymmetric catalysis, which involves the use of chiral catalysts to synthesize enantiomerically pure compounds. In addition, it has been used as a building block in the synthesis of fluorinated compounds, which have unique properties and are of interest in various fields, including medicinal chemistry and materials science.
properties
IUPAC Name |
(2R)-3,3,4,4-tetrafluoro-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F4N/c1-3(2-10)5(8,9)4(6)7/h3-4H,2,10H2,1H3/t3-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUCUDYDRQTERV-GSVOUGTGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3,4,4-Tetrafluoro-2-methylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1,1,3-trioxo-2H,3H-1lambda6-thieno[3,2-d][1,2]thiazole-5-carboxylic acid](/img/structure/B2549662.png)

![(2-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2549666.png)
![1-Benzoyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2549669.png)
![ethyl 1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2549670.png)
![2-(3-Bromo-4-fluorophenyl)-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B2549671.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2549672.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2549677.png)


![3-(4-ethoxyphenyl)-2-((2-(2-ethylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2549681.png)
![7,10-Dibenzyl-3-[(4-methoxyphenyl)methyl]-3,7,10-triazatricyclo[3.3.3.01,5]undecane-2,4-dione](/img/structure/B2549682.png)